molecular formula C20H20O7 B2463411 Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- CAS No. 1706455-15-3

Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]-

Cat. No.: B2463411
CAS No.: 1706455-15-3
M. Wt: 372.373
InChI Key: LOMVQNPMQBJVDQ-UHFFFAOYSA-N
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Description

Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- is a complex organic compound that features a benzodioxin ring fused with an oxirane ring and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- typically involves multiple steps. One common method starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is further treated with various alkyl/aralkyl halides in the presence of N,N-dimethylformamide and lithium hydride to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- is unique due to the presence of both the benzodioxin and oxirane rings, along with the methanone group

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[3-(3,4,5-trimethoxyphenyl)oxiran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-22-15-9-12(10-16(23-2)19(15)24-3)18-20(27-18)17(21)11-4-5-13-14(8-11)26-7-6-25-13/h4-5,8-10,18,20H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMVQNPMQBJVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(O2)C(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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